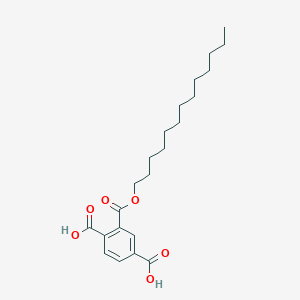

Monotridecyl trimellitate

Description

Properties

CAS No. |

68109-64-8 |

|---|---|

Molecular Formula |

C22H32O6 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

2-tridecoxycarbonylterephthalic acid |

InChI |

InChI=1S/C22H32O6/c1-2-3-4-5-6-7-8-9-10-11-12-15-28-22(27)19-16-17(20(23)24)13-14-18(19)21(25)26/h13-14,16H,2-12,15H2,1H3,(H,23,24)(H,25,26) |

InChI Key |

RJTNLBWQIPNZIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Monotridecyl Trimellitate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Monotridecyl trimellitate" is not a standard chemical designation and is largely absent from scientific literature. The vast majority of technical information pertains to "Tridecyl Trimellitate," which is the common name for the tri-ester of trimellitic acid, specifically tritridecyl trimellitate. This guide, therefore, addresses the chemical structure and properties of the three possible isomers of a mono-ester of trimellitic acid with tridecyl alcohol, which is the literal interpretation of "this compound." The properties presented are largely estimated based on the characteristics of its constituent molecules, trimellitic acid and tridecyl alcohol, due to the absence of direct experimental data for these specific mono-esters.

Introduction

Trimellitate esters are a class of compounds known for their applications as plasticizers, emollients, and film-forming agents in various industrial and cosmetic formulations. While tri-esters of trimellitic acid are well-documented, mono-esters are less common. A this compound, a mono-ester of benzene-1,2,4-tricarboxylic acid (trimellitic acid) and tridecyl alcohol, can exist as three distinct positional isomers, each with potentially unique physicochemical properties and reactivity. This document provides a detailed overview of the chemical structure and estimated properties of these isomers.

Chemical Structure

Trimellitic acid has three carboxylic acid groups at positions 1, 2, and 4 of a benzene ring. Esterification with a single molecule of tridecyl alcohol can therefore result in three possible isomers:

-

1-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 1.

-

2-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 2.

-

4-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 4.

The chemical structures of these isomers are depicted below.

Caption: Chemical structures of the three possible isomers of this compound.

Physicochemical Properties

Due to the lack of experimental data for the individual mono-esters, the following table summarizes the known properties of the parent molecules, trimellitic acid and tridecyl alcohol, which can be used to estimate the properties of this compound.

Table 1: Physicochemical Properties of Parent Molecules

| Property | Trimellitic Acid | 1-Tridecanol |

| CAS Number | 528-44-9[1] | 112-70-9 |

| Molecular Formula | C₉H₆O₆[1] | C₁₃H₂₈O |

| Molecular Weight ( g/mol ) | 210.14[1] | 200.36 |

| Appearance | White crystalline solid[2] | White solid |

| Melting Point (°C) | 229-231 (decomposes)[3] | 32 |

| Boiling Point (°C) | 390[4] | 274 |

| Water Solubility | 21 g/L at 25 °C[2] | Practically insoluble |

| logP | 2.721[2] | ~5.4 |

Table 2: Estimated Properties of this compound Isomers

| Property | Estimated Value |

| Molecular Formula | C₂₂H₃₂O₆ |

| Molecular Weight ( g/mol ) | 392.48 |

| Appearance | Expected to be a viscous liquid or a low-melting solid. |

| Boiling Point (°C) | Expected to be significantly higher than tridecyl alcohol, likely > 300 °C. |

| Water Solubility | Expected to be very low due to the long alkyl chain. |

| logP | Estimated to be significantly higher than trimellitic acid, indicating high lipophilicity. |

Experimental Protocols

A plausible route to synthesize a mixture of 1- and 2-tridecyl trimellitate is through the controlled mono-esterification of trimellitic anhydride with tridecyl alcohol. To favor the mono-ester product, a 1:1 molar ratio of the reactants should be used. Synthesis of the 4-tridecyl trimellitate isomer would necessitate starting with trimellitic acid and employing protective group chemistry to selectively esterify the carboxyl group at the 4-position.

Materials:

-

Trimellitic anhydride

-

1-Tridecanol

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., pyridine)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve trimellitic anhydride (1 molar equivalent) and 1-tridecanol (1 molar equivalent) in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted trimellitic acid and the catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the mono-ester isomers from any di- or tri-ester byproducts and unreacted starting materials.

Caption: Proposed workflow for the synthesis of 1- and 2-Monotridecyl trimellitate.

Reactivity and Further Reactions

The this compound molecule contains two free carboxylic acid groups and one ester group. This functionality allows for a variety of subsequent chemical transformations:

-

Further Esterification: The remaining carboxylic acid groups can be esterified to form di- or tri-esters with the same or different alcohols.

-

Amide Formation: The carboxylic acid groups can react with amines to form amides.

-

Reduction: The carboxylic acid groups can be reduced to alcohols.

-

Polymerization: The presence of both carboxyl and ester functionalities makes this compound a potential monomer for the synthesis of polyesters and polyamides.

Conclusion

While "this compound" is not a commonly referenced chemical, this guide provides a foundational understanding of its potential structures, estimated properties, and a plausible synthetic approach. The three possible isomers of this compound offer interesting possibilities for further chemical exploration and application development, particularly in fields requiring functionalized aromatic molecules with long alkyl chains. Further research is needed to isolate and characterize each isomer to fully elucidate their specific properties and potential uses.

References

An In-depth Technical Guide to the Synthesis of Monotridecyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Monotridecyl trimellitate, a triester valued for its properties as a plasticizer and emollient. This document details the prevalent synthesis pathway, experimental protocols derived from patent literature, and quantitative data to support reproducibility.

Core Synthesis Pathway: Esterification

The primary and most industrially relevant method for synthesizing this compound is through the direct esterification of trimellitic anhydride with tridecanol.[1][2] This reaction is typically catalyzed by an acid and involves the continuous removal of water to drive the equilibrium towards the formation of the triester product.[1]

The overall reaction can be summarized as follows:

Trimellitic Anhydride + 3 Tridecanol → this compound + 2 H₂O

A variety of catalysts can be employed to facilitate this reaction, including organometallic compounds and strong acids.[1][2] The choice of catalyst can influence reaction time, temperature, and overall yield.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various synthesis methodologies described in the literature.

Table 1: Reactant and Catalyst Stoichiometry

| Reactant/Catalyst | Molar Ratio (Anhydride:Alcohol) | Catalyst Loading (% of total reactant mass) | Reference |

| Trimellitic Anhydride : Tridecanol | 1 : 3-5 | - | [1] |

| Tetrabutyl titanate | - | 0.2% - 1.5% | [1] |

| p-Toluenesulfonic acid | - | 1.0% | [1] |

| Sulfuric acid | - | 2.0% | [1] |

| Stannous oxalate | 1 : 3.8 | 600 ppm | [2] |

| Tin protochloride | 1 : 4.0 | 200 - 1000 ppm | [2] |

Table 2: Reaction Conditions and Yields

| Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |

| Tetrabutyl titanate | 190 - 220 | Until no water evolves | >85 | [1] |

| p-Toluenesulfonic acid | 190 - 220 | Until no water evolves | >85 | [1] |

| Sulfuric acid | 190 - 220 | Until no water evolves | >85 | [1] |

| Stannous oxalate | 230 - 240 | 9 | Not Specified | [2] |

| Tin protochloride | 220 - 230 | 10 | Not Specified | [2] |

Detailed Experimental Protocols

The following protocols are generalized from the available patent literature and provide a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis using Tetrabutyl Titanate Catalyst

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus or similar water separator.

-

Charging Reactants: Charge the flask with trimellitic anhydride and tridecanol in a molar ratio of 1:3 to 1:5.[1]

-

Catalyst Addition: Add tetrabutyl titanate as a catalyst, typically at a concentration of 0.2% to 1.5% of the total mass of the reactants.[1]

-

Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere.

-

Heating and Water Removal: Heat the reaction mixture to a temperature between 190°C and 220°C with continuous stirring.[1] Water generated during the esterification will be collected in the water separator. The reaction is considered complete when water evolution ceases.

-

Dealcoholization: Cool the reaction mixture to approximately 120°C. Apply a vacuum to distill off any excess tridecanol.[1]

-

Workup and Purification:

-

Cool the crude product to 90°C.

-

Wash the product with a dilute aqueous solution of potassium hydroxide (KOH) to neutralize any remaining acidic components.

-

Perform a liquid-liquid extraction to separate the organic and aqueous layers.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent.

-

-

Final Product: The resulting product is this compound, a clear, oily liquid.

Protocol 2: Synthesis using Tin-Based Catalysts

-

Reaction Setup: Similar to Protocol 1, a reaction vessel equipped for heating, stirring, nitrogen purging, and water removal is used.

-

Charging Reactants: Add trimellitic anhydride and isotridecanol to the reactor. For example, a molar ratio of 1:3.8 can be used.[2]

-

Catalyst Addition: Introduce a tin-based catalyst such as stannous oxalate (e.g., 600 ppm of total reactant weight) or tin protochloride (e.g., 1000 ppm of total reactant weight).[2]

-

Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 220-240°C and maintain under reflux with stirring for a specified duration (e.g., 9-10 hours).[2] Monitor the reaction progress by measuring the acid number of the crude product.

-

Dealcoholization: After the esterification is complete, cool the mixture (e.g., to 170-180°C) and apply a vacuum to remove unreacted alcohol.[2]

-

Refining:

-

Add an adsorbent material such as attapulgite clay (e.g., 2-3% of the initial total reactant weight) to the crude product.

-

Heat the mixture to 80-100°C for about an hour with stirring to adsorb the catalyst.

-

Filter the mixture to remove the adsorbent and obtain the purified this compound.[2]

-

Visualization of Workflow and Reaction Mechanism

The following diagrams illustrate the synthesis workflow and the general mechanism of the esterification reaction.

Caption: Synthesis workflow for this compound.

Caption: General mechanism of esterification.

Characterization Data

Conclusion

The synthesis of this compound is a well-established process primarily relying on the acid-catalyzed esterification of trimellitic anhydride with tridecanol. The methodologies outlined in this guide, derived from existing patents, provide a solid foundation for the laboratory-scale or industrial production of this compound. The selection of catalyst and optimization of reaction conditions are key to achieving high yields and purity. Further analytical characterization by researchers is encouraged to supplement the existing data.

References

A Comprehensive Technical Guide to Tritridecyl Trimellitate (CAS Bumber: 94109-09-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritridecyl trimellitate, identified by CAS number 94109-09-8, is a triester of tridecyl alcohol and trimellitic acid.[1][2] Predominantly utilized in the cosmetics and personal care industries, it functions as an emollient, film-forming agent, and texture enhancer.[2][3] Its properties make it a viable substitute for mineral oil in various formulations. While its primary applications are in skincare and color cosmetics, this technical guide aims to provide an in-depth overview of its chemical identity, physicochemical properties, synthesis, and safety data, with a perspective towards its potential, though currently underexplored, applications in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

Tritridecyl trimellitate is a high molecular weight ester characterized as a clear, colorless to slightly yellow, viscous, and odorless liquid.[3][4] It is insoluble in water but soluble in oils and organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Tritridecyl Trimellitate

| Property | Value | Reference(s) |

| CAS Number | 94109-09-8 | [4] |

| Molecular Formula | C48H84O6 | [5] |

| Molecular Weight | 757.18 g/mol | [6] |

| IUPAC Name | Tritridecyl benzene-1,2,4-tricarboxylate | [6] |

| Synonyms | 1,2,4-Benzenetricarboxylic acid, tritridecyl ester; Tri(tridecyl) benzene-1,2,4-tricarboxylate | [4] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [3][4] |

| Odor | Practically odorless | [3] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents | [3] |

| Flash Point | 286 °C | [6] |

| Density | 0.949 g/cm³ | [6] |

| Log P (Octanol/Water Partition Coefficient) | > 5.94 | [4] |

Synthesis

The synthesis of tritridecyl trimellitate is typically achieved through the esterification of trimellitic anhydride with tridecyl alcohol. A patented method outlines a straightforward process that offers a high yield.[1]

Experimental Protocol for Synthesis

The synthesis involves the following steps:[1]

-

Reactant Charging: Trimellitic anhydride and tridecyl alcohol are added to a reaction vessel in a molar ratio of 1:3 to 1:5.

-

Catalyst Addition: A suitable catalyst, such as sulfuric acid (approximately 2% of the total mass of the reactants), is introduced into the mixture.

-

Esterification and Dehydration: The reaction is carried out under a nitrogen atmosphere at a temperature of 190-220 °C. Water generated during the reaction is continuously removed using a water separator. The reaction proceeds until no more water is produced.

-

Dealcoholization: The temperature is then reduced to 120 °C, and unreacted tridecyl alcohol is removed by vacuum distillation.

-

Purification: After cooling to 90 °C, the product is purified by washing with water, followed by extraction and drying to yield tritridecyl trimellitate.

The reported total yield for this process is above 85%.[1]

References

- 1. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 2. specialchem.com [specialchem.com]

- 3. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]

- 6. Tridecyl Trimellitate | C39H66O6 | CID 61333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Monotridecyl Trimellitate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monotridecyl trimellitate, a triester of trimellitic acid and tridecyl alcohol, is a high molecular weight, viscous liquid with significant applications in the cosmetics, personal care, and industrial sectors.[1][2] Its utility as an emollient, film-former, and plasticizer is intrinsically linked to its solubility characteristics in various organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of this compound, addressing the need for consolidated technical information for research and development purposes.

Qualitative Solubility of this compound

This compound is characterized as a clear, thick, viscous liquid that is colorless or yellowish and practically odorless.[2] It is consistently reported to be insoluble in water but soluble or miscible with oils and organic solvents.[1] The following table consolidates the available qualitative solubility information for this compound in a range of common organic solvents.

| Solvent Category | Specific Solvent | Qualitative Solubility | Quantitative Value (at 25°C) |

| Alcohols | Ethanol | Miscible | Data not available in public literature |

| Methanol | Miscible | Data not available in public literature | |

| Isopropanol | Miscible | Data not available in public literature | |

| Ketones | Acetone | Miscible | Data not available in public literature |

| Methyl Ethyl Ketone | Miscible | Data not available in public literature | |

| Esters | Ethyl Acetate | Miscible | Data not available in public literature |

| Aromatic Hydrocarbons | Toluene | Miscible | Data not available in public literature |

| Xylene | Miscible | Data not available in public literature | |

| Aliphatic Hydrocarbons | Heptane | Soluble | Data not available in public literature |

| Hexane | Soluble | Data not available in public literature | |

| Chlorinated Solvents | Dichloromethane | Miscible | Data not available in public literature |

| Ethers | Diethyl Ether | Miscible | Data not available in public literature |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Miscible | Data not available in public literature |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available in public literature |

Experimental Protocol for Determining Solubility

For applications requiring precise solubility values, the following generalized protocol for the visual determination of miscibility and the gravimetric determination of the solubility of a viscous liquid like this compound can be employed.

Part 1: Visual Determination of Miscibility

Objective: To qualitatively assess whether this compound is miscible in a given solvent at various proportions.

Materials:

-

This compound

-

Selected organic solvents

-

Calibrated glass vials or test tubes with closures

-

Pipettes or burettes for accurate volume measurement

-

Vortex mixer or magnetic stirrer

Procedure:

-

Prepare a series of mixtures of this compound and the chosen solvent in calibrated glass vials. The ratios should cover a range of compositions, for example (v/v): 90:10, 75:25, 50:50, 25:75, and 10:90.

-

Securely cap the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing.

-

Allow the vials to stand undisturbed at a controlled temperature (e.g., 25°C) for at least 24 hours.

-

Visually inspect the mixtures against a well-lit background.

-

Miscible: The mixture appears as a single, clear, homogeneous phase with no signs of separation, cloudiness, or layering.[3][4]

-

Immiscible: The mixture shows two distinct layers, or the solution is cloudy or opaque.[3][4]

-

Partially Miscible: The components mix to a certain extent but form two phases above a specific concentration.

-

Part 2: Quantitative Gravimetric Determination of Solubility

Objective: To determine the solubility of this compound in a solvent where it is not fully miscible, expressed in g/100 mL.

Materials:

-

This compound

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., jacketed glass reactor with overhead stirrer)

-

Analytical balance

-

Constant temperature bath

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in the preparation vessel.

-

Maintain a constant temperature using the circulating bath and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vessel confirms that a saturated solution has been formed.

-

Cease stirring and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no undissolved material is transferred. For viscous solutions, a positive displacement pipette is recommended.

-

Filter the withdrawn aliquot through a syringe filter to remove any remaining suspended micro-droplets.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the this compound) until a constant weight is achieved.

-

The final weight of the residue is the mass of this compound that was dissolved in the initial volume of the solvent.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound in an organic solvent.

Signaling Pathway for Solubility Analysis

The following diagram illustrates the conceptual signaling pathway for analyzing the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Monotridecyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability and Degradation

The thermal stability of a compound is a critical parameter, particularly in applications where it may be exposed to elevated temperatures during processing, storage, or use. Understanding the temperature at which a material begins to degrade and the profile of its decomposition is essential for ensuring product quality, safety, and efficacy. For a compound like Monotridecyl trimellitate, which may find applications in formulations requiring heat sterilization or processing, a thorough understanding of its thermal behavior is paramount.

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3] TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[1][2] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, which allows for the characterization of phase transitions such as melting and crystallization.[1][2]

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound would involve the following detailed experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[2]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Determine the temperature of maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point, glass transition, and crystallization of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

-

Cool the sample at the same rate back to the starting temperature.

-

Perform a second heating cycle under the same conditions to observe the thermal history-independent properties.

-

-

Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature to obtain the DSC thermogram.

-

Determine the glass transition temperature (Tg) as a step change in the baseline.

-

Identify the melting temperature (Tm) as the peak of the endothermic melting event.

-

Identify the crystallization temperature (Tc) as the peak of the exothermic crystallization event during the cooling cycle.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Expected Data Presentation

The quantitative data obtained from TGA and DSC analyses would be summarized in tables for clear comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) | Description |

| Tonset | To be determined | Onset temperature of decomposition. |

| Tmax | To be determined | Temperature of maximum decomposition rate. |

| Residual Mass (%) | To be determined | Percentage of mass remaining at the end of the analysis. |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value (°C) | Enthalpy (J/g) | Description |

| Glass Transition (Tg) | To be determined | N/A | Temperature at which the material transitions from a rigid to a more rubbery state. |

| Melting Point (Tm) | To be determined | ΔHf = To be determined | Temperature at which the material transitions from a solid to a liquid. |

| Crystallization Temp (Tc) | To be determined | ΔHc = To be determined | Temperature at which the material crystallizes upon cooling from the molten state. |

Degradation Profile Analysis

To understand the degradation pathway and identify the resulting products, further analytical techniques would be employed.

Evolved Gas Analysis (EGA)

A TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the gases evolved during decomposition. This provides real-time identification of the volatile degradation products.

Analysis of Solid Residues

The non-volatile residues remaining after thermal stress can be analyzed to understand the degradation mechanism. Techniques like Gel Permeation Chromatography (GPC) can be used to identify the formation of higher molecular weight products, such as dimers and oligomers, which is a known degradation pathway for some esters.[4] For a more detailed structural elucidation of degradation products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6]

Visualization of Experimental Workflow

The logical flow of experiments to characterize the thermal stability and degradation profile of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal analysis.

Conclusion

A thorough investigation of the thermal stability and degradation profile of this compound is crucial for its development and application. By employing a combination of TGA, DSC, and hyphenated analytical techniques, a comprehensive understanding of its thermal properties can be achieved. The methodologies and workflow presented in this guide provide a robust framework for researchers and scientists to conduct such an evaluation, ensuring the generation of high-quality, reliable data for informed decision-making in product development.

References

- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 2. particletechlabs.com [particletechlabs.com]

- 3. mt.com [mt.com]

- 4. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 5. Thermal Decomposition Kinetics of Polyol Ester Lubricants | NIST [nist.gov]

- 6. tsapps.nist.gov [tsapps.nist.gov]

Monotridecyl trimellitate molecular weight and formula

A Note on Nomenclature: The term "monotridecyl trimellitate" suggests a mono-ester of trimellitic acid. However, the widely used commercial product and the subject of extensive research is tridecyl trimellitate , a tri-ester. This guide will focus on the latter, as it is the compound of significant interest to researchers, scientists, and drug development professionals. Tridecyl trimellitate is a versatile compound, primarily utilized as an emollient and film-former in cosmetic formulations and as a plasticizer in various industrial applications.[1][2]

Core Molecular and Physical Properties

The molecular formula and weight of tridecyl trimellitate can vary depending on the specific isomers of tridecyl alcohol used in its synthesis. This variation is reflected in the literature, with several reported values. The most common CAS number associated with this compound is 94109-09-8.[3][4]

Molecular Identity

| Identifier | Value | Source(s) |

| Chemical Name | tri(tridecyl) benzene-1,2,4-tricarboxylate | [4][5] |

| INCI Name | Tridecyl Trimellitate | [6] |

| CAS Number | 94109-09-8 | [3][4] |

| EC Number | 302-446-4 | [7] |

Reported Molecular Formulas and Weights

| Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| C₃₉H₆₆O₆ | 630.9 | [8] |

| C₄₂H₇₈O₆ | ~679 | [3] |

| C₄₈H₈₄O₆ | 757.18 | [4][6][9] |

The discrepancies in molecular formula and weight are primarily due to the use of different isomers of tridecyl alcohol (a C13 alcohol) during the manufacturing process. For instance, the C₃₉ formula corresponds to the use of decyl alcohol rather than tridecyl alcohol.[8] The C₄₈ formula is consistent with the use of tridecyl alcohol.[4][6][9]

Physicochemical Properties

Tridecyl trimellitate is a viscous, clear to light yellow, oily liquid that is practically odorless.[3][4] It is characterized by its high viscosity, good thermal stability, and low volatility.[1][2]

| Property | Value | Source(s) |

| Appearance | Light yellow to transparent liquid | [4] |

| Boiling Point | 744.88 °C (estimated) | [7][10] |

| Density (25°C) | 0.950 - 0.955 g/cm³ | [4] |

| Refractive Index (25°C) | 1.483 - 1.486 | [4] |

| Flash Point | 286.10 °C (estimated) | [7] |

| Solubility | Insoluble in water; soluble in oils and organic solvents. | [3][7] |

Experimental Protocols

Synthesis of Tridecyl Trimellitate

The most common method for synthesizing tridecyl trimellitate is through the direct esterification of trimellitic anhydride with tridecyl alcohol.[1]

Materials:

-

Trimellitic anhydride

-

Tridecyl alcohol

-

Catalyst (e.g., an acid catalyst)

-

Inert gas (e.g., nitrogen) for blanketing

-

Reaction vessel equipped with a stirrer, thermometer, and a condenser with a water separator.

Procedure:

-

Charging the Reactor: The reaction vessel is charged with trimellitic anhydride and tridecyl alcohol. A molar excess of the alcohol is typically used to drive the reaction to completion.

-

Addition of Catalyst: A suitable acid catalyst is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature range of 190-220°C under a nitrogen blanket to prevent oxidation.

-

Water Removal: The reaction produces water as a byproduct, which is continuously removed using a water separator to shift the equilibrium towards the formation of the tri-ester.

-

Monitoring the Reaction: The progress of the reaction is monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is low and stable.

-

Purification: After the reaction is complete, the excess tridecyl alcohol is removed by vacuum distillation. The crude product is then purified, which may involve neutralization, washing with water, and drying to yield the final tridecyl trimellitate product.

Analytical Methods

The purity and identity of tridecyl trimellitate can be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.[6]

-

Gas-Liquid Chromatography (GLC): To determine the purity of the final product and to identify any residual starting materials or byproducts.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight.[8]

Applications and Safety

Primary Applications

Tridecyl trimellitate is valued for its emollient and film-forming properties, making it a common ingredient in a wide range of cosmetic and personal care products, including:

-

Lipsticks and lip glosses[1]

-

Night creams and eye creams[1]

-

Foundations and eyeliners[6]

-

Hand and face creams[6]

-

Sunscreens, where it can improve water resistance[3]

Its ability to disperse pigments also makes it highly useful in color cosmetics.[1] In industrial applications, it serves as a plasticizer.

Safety and Toxicology

The safety of tridecyl trimellitate has been assessed by various regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[8][11]

-

Dermal Irritation and Sensitization: In clinical testing, a lipstick formulation containing 22.3% tridecyl trimellitate was not found to be irritating or to induce a phototoxic response.[11] It was also not a sensitizer in human repeated insult patch tests.[11]

-

Endocrine Disruption Potential: An analogue, triethylhexyl trimellitate, has been studied for endocrine-disrupting activity with mixed results in in-vitro studies.[11] However, due to the low dermal absorption of trialkyl trimellitates, the CIR Panel was not concerned about potential endocrine effects from cosmetic use.[11]

-

Regulatory Status: In Australia, when used at concentrations of ≤40% in certain cosmetics and ≤9% in hand and face creams, it is not considered to pose an unreasonable risk to public health.[6]

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of tridecyl trimellitate.

Caption: A flowchart of the tridecyl trimellitate synthesis process.

References

- 1. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]

- 2. Cosmetic Raw Materials Tridecyl Trimellitate CAS 94109-09-8 CAS 70225-05-7 Suppliers, Factory | SOYOUNG [gdsoyoung.com]

- 3. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]

- 4. zhonglanindustry.com [zhonglanindustry.com]

- 5. zhonglanindustry.com [zhonglanindustry.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. tridecyl trimellitate, 94109-09-8 [thegoodscentscompany.com]

- 8. Tridecyl Trimellitate | C39H66O6 | CID 61333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 94109-09-8 CAS MSDS (tri(tridecyl) benzene-1,2,4-tricarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. specialchem.com [specialchem.com]

- 11. cir-safety.org [cir-safety.org]

Toxicological Profile of Monotridecyl Trimellitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data on Monotridecyl trimellitate. Due to limited direct data on this specific compound, this report heavily relies on a read-across approach utilizing data from its structural analogue, tri(2-ethylhexyl) trimellitate (TEHT), also known as Trioctyl Trimellitate (TOTM).[1][2][3] This approach is supported by regulatory bodies based on the structural and property similarities between these substances.[1][3]

Executive Summary

This compound is a trialkyl trimellitate used in cosmetics as a skin-conditioning agent.[1][3] Toxicological assessment indicates a low order of acute toxicity.[2][4] It is not considered to be a skin sensitizer and is generally found to be non-irritating to slightly irritating to the skin and eyes.[1][2] Repeated dose studies on its analogue, TEHT, have established No Observed Adverse Effect Levels (NOAELs), with the liver being a potential target organ at high doses.[1][5] Genotoxicity studies on TEHT have been negative.[1] While some in vitro evidence suggests weak estrogenic activity for TEHT, this is not considered a significant in vivo concern due to poor dermal absorption.[1] Carcinogenicity data for this compound is unavailable, but the lack of genotoxicity of its analogue suggests a low carcinogenic potential.[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and its analogue, tri(2-ethylhexyl) trimellitate (TEHT/TOTM).

Table 1: Acute Toxicity Data

| Test Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 5000 mg/kg bw | [2] |

| Acute Oral Toxicity (Analogue: TEHT) | Rat | Oral | LD50 | > 2000 mg/kg bw | [2] |

| Acute Dermal Toxicity (Analogue: TEHT) | Rabbit | Dermal | LD50 | > 2 mL/kg | [2] |

Table 2: Irritation Data

| Test Type | Species | Concentration | Observation | Reference |

| Skin Irritation | Rabbit | 10% in corn oil | Slightly irritating to non-irritating | [2] |

| Skin Irritation (Analogue: TEHT) | Rabbit | Undiluted | Reversible primary dermal irritant | [1] |

| Eye Irritation | Rabbit | Undiluted | Slightly irritating | [2] |

| Eye Irritation (Analogue: TEHT) | Rabbit | Undiluted | Not irritating | [1] |

Table 3: Sensitization Data

| Test Type | Species | Concentration | Result | Reference |

| Skin Sensitization (LLNA) | Mouse | Up to 100% | Negative | [1] |

| Skin Sensitization (HRIPT) | Human | 57.1% in lipstick | Not a sensitizer | [1] |

| Skin Sensitization (Buehler assay; Analogue: TEHT) | Guinea Pig | Undiluted | Not a sensitizer | [1] |

Table 4: Repeated Dose and Reproductive Toxicity Data (Analogue: TEHT)

| Test Type | Species | Duration | Route | NOAEL/NOEL | Reference |

| Repeated Dose Toxicity | Rat | 28-day | Oral (gavage) | 1000 mg/kg/day | [5] |

| Repeated Dose Toxicity | Rat | 90-day | Oral (diet) | 225 mg/kg bw/day | [1] |

| Reproductive/Developmental Toxicity | Rat | - | Oral | 100 mg/kg/day (males), 1000 mg/kg/day (females and offspring) | [1] |

Experimental Protocols

The toxicological evaluations of this compound and its analogues have been conducted using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

The acute oral toxicity of this compound was determined in a limit test in rats.[2] The general principles of such a study, following OECD guidelines, are as follows:

-

Principle: A single, high dose of the test substance is administered to a small number of animals to assess the potential for acute toxic effects.

-

Test Animals: Typically, young adult rats of a standard laboratory strain are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage in a single dose. For a limit test, a dose of 2000 or 5000 mg/kg body weight is typically used.[6][7]

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that would be lethal to 50% of the animals. In a limit test, if no mortality is observed, the LD50 is considered to be above the tested dose.[7]

Dermal and Ocular Irritation (Based on OECD Guidelines 404 and 405)

Skin and eye irritation studies were conducted on rabbits.[2] The methodologies are based on the following principles:

-

Principle: The potential of a substance to cause reversible inflammatory changes to the skin or eye is assessed after a single application.

-

Test Animals: Albino rabbits are the preferred species for these tests.[8]

-

Dermal Irritation (OECD 404):

-

A small area of the animal's fur is clipped.

-

A defined amount of the test substance is applied to the skin and covered with a gauze patch.

-

The patch is removed after a specified exposure period (typically 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Ocular Irritation (OECD 405):

-

A defined amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[2][3]

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[3]

-

The reversibility of any observed lesions is assessed for up to 21 days.[9]

-

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

This compound was found to be negative in a Local Lymph Node Assay (LLNA).[1]

-

Principle: The LLNA assesses the ability of a substance to induce a proliferative response in the draining auricular lymph nodes as a measure of skin sensitization.[1][10]

-

Test Animals: The CBA/Ca or CBA/J strain of mouse is typically used.[1][10]

-

Procedure:

-

The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

-

On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive marker is injected intravenously.

-

On day six, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.

-

The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel or marker.

-

-

Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. A substance is classified as a sensitizer if the SI exceeds a certain threshold (typically ≥ 3).[1]

Repeated Dose Oral Toxicity (Based on OECD Guidelines 407 and 408)

Repeated dose toxicity studies on the analogue TEHT were conducted for 28 and 90 days.[1][5]

-

Principle: To characterize the potential adverse toxicological effects occurring as a result of repeated daily oral exposure to a substance for a specified period.[11]

-

Procedure:

-

The test substance is administered daily by gavage or in the diet to several groups of animals at different dose levels for 28 or 90 days.[12][13]

-

A control group receives the vehicle only.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

-

All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.

-

-

Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined, which is the highest dose level at which no adverse effects are observed.[11]

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been definitively identified for this compound, the weak estrogenic activity and effects on the liver observed with its analogue TEHT suggest potential interactions with the estrogen receptor and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

Experimental Workflow for Skin Sensitization (LLNA)

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Potential Signaling Pathway: Estrogen Receptor (ER) Activation

The weak estrogenic activity of TEHT suggests a potential interaction with the estrogen receptor.[1] This would involve the binding of the compound to the estrogen receptor, leading to the transcription of estrogen-responsive genes.

Caption: Potential Estrogen Receptor signaling pathway.

Potential Signaling Pathway: PPARα Activation

Effects on the liver, such as those seen at high doses of TEHT, can sometimes be mediated through the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]

Caption: Potential PPARα signaling pathway in hepatocytes.

Conclusion

Based on the available data for this compound and a read-across to its analogue tri(2-ethylhexyl) trimellitate, it can be concluded that this substance possesses a low level of toxicity. It is not a skin sensitizer and has low potential for skin and eye irritation. While high doses of its analogue have been shown to affect the liver in animal studies, the risk to humans is considered low, particularly in the context of cosmetic use where dermal absorption is limited. The weak in vitro estrogenic activity of the analogue is not deemed to be of toxicological concern for human health under typical exposure scenarios. Overall, this compound is considered safe for its intended use in cosmetic products when formulated to be non-irritating.[1]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ask-force.org [ask-force.org]

Biocompatibility of Trimellitate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimellitate esters are a class of chemical compounds used as plasticizers in various polymers, notably in medical devices and food packaging, due to their lower migration rates compared to some traditional phthalate plasticizers. As these materials come into direct or indirect contact with biological systems, a thorough evaluation of their biocompatibility is paramount to ensure patient and consumer safety. This technical guide provides a comprehensive overview of the biocompatibility of trimellitate esters, focusing on cytotoxicity, genotoxicity, and inflammatory responses. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers and professionals in the field of drug development and material science.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in biocompatibility testing, providing initial screening for the potential of a material or its leachates to cause cell death or inhibit cell growth. Studies on trimellitate esters suggest a generally favorable cytotoxicity profile compared to some legacy plasticizers like Di(2-ethylhexyl) phthalate (DEHP).

One of the most common trimellitate esters, Tris(2-ethylhexyl) trimellitate (TOTM or TEHT), has been the subject of several investigations. Research indicates that TOTM exhibits significantly lower cytotoxicity than DEHP. For instance, one study demonstrated that the acute toxicity of TOTM to human leukemia (HL-60) cells was approximately 10-fold weaker than that of DEHP[1]. Another study reported that Trioctyl trimellitate (TOTM) was not cytotoxic to L929 mouse fibroblasts, a common cell line used in biocompatibility testing[1]. Furthermore, the leaching of tri-(2-ethylhexyl) trimellitate (TETM) from polyvinyl chloride (PVC) bags was found to be negligible, suggesting a lower risk of cytotoxic leachables interacting with biological systems[2][3].

While specific IC50 values and detailed dose-response curves for a wide range of trimellitate esters are not extensively available in the public domain, the existing data consistently points towards their lower cytotoxic potential in comparison to DEHP.

Quantitative Cytotoxicity Data

| Trimellitate Ester | Cell Line | Assay | Endpoint | Result | Reference |

| Tris(2-ethylhexyl) trimellitate (TOTM) | HL-60 | Not specified | Acute Toxicity | ~10-fold weaker than DEHP | [1] |

| Trioctyl trimellitate (TOTM) | L929 | Not specified | Cytotoxicity | Not cytotoxic | [1] |

| Tri-(2-ethylhexyl) trimellitate (TETM) | Not applicable | Leaching Study | Leaching from PVC bags | Negligible | [2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

L929 mouse fibroblast cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Test articles (trimellitate esters) and controls (e.g., DEHP, negative control material)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Preparation of Extracts: Prepare extracts of the test materials (e.g., PVC plasticized with different trimellitate esters) according to ISO 10993-12 standards. Typically, this involves incubating the material in cell culture medium at 37°C for a specified period (e.g., 24 or 72 hours).

-

Cell Treatment: After the initial 24-hour incubation, remove the culture medium from the wells and replace it with 100 µL of the prepared material extracts or solutions of the trimellitate esters at various concentrations. Include negative and positive controls.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Regulatory bodies require a battery of tests to assess the genotoxic potential of new materials. For trimellitate esters, the available data suggests a lack of genotoxic activity.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess chromosomal damage.

Materials:

-

Human peripheral blood lymphocytes or a suitable cell line (e.g., L929, CHO, TK6)

-

Appropriate cell culture medium

-

Phytohaemagglutinin (for lymphocytes)

-

Cytochalasin B

-

Test articles (trimellitate esters) and controls (mitomycin C as a positive control)

-

Hypotonic KCl solution

-

Fixative (methanol:acetic acid, 3:1)

-

Giemsa stain

-

Microscope slides

Procedure:

-

Cell Culture: Culture the chosen cells in appropriate medium. For lymphocytes, stimulate with phytohaemagglutinin.

-

Treatment: Expose the cells to at least three concentrations of the test article, along with negative and positive controls.

-

Incubation: Incubate the cultures for a suitable period (e.g., 24-48 hours).

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in hypotonic KCl solution to swell the cells.

-

Fixation: Fix the cells with a freshly prepared fixative.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with Giemsa.

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Inflammatory Response

The inflammatory response to a biomaterial is a complex biological process involving various immune cells and signaling molecules. Chronic inflammation can lead to device failure and adverse health effects. Trimellitic anhydride (TMA), the precursor to trimellitate esters, is a known sensitizer and can induce immune-mediated respiratory illnesses in occupational settings. However, the inflammatory potential of the corresponding esters is expected to be significantly lower due to their larger molecular size and lower reactivity.

Studies on the in vivo effects of TOTM in rats showed that at a dose of 300 mg/kg, it induced mild and reversible histological changes in the liver, in contrast to the more severe and irreversible changes caused by DEHP. This suggests a lower potential for inducing inflammatory damage[5].

Quantitative In Vivo Inflammatory Marker Data

Currently, there is a lack of publicly available quantitative data specifically detailing the in vivo inflammatory response (e.g., cytokine levels, immune cell infiltration) to a range of trimellitate esters. Research in this area is needed to provide a more complete biocompatibility profile.

Experimental Protocol: ELISA for Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), in biological samples.

Materials:

-

ELISA plate pre-coated with capture antibody for the target cytokine

-

Biological samples (e.g., serum, cell culture supernatant)

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Standard solutions of the target cytokine

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare serial dilutions of the cytokine standard and prepare the biological samples.

-

Plate Loading: Add standards and samples to the wells of the ELISA plate.

-

Incubation: Incubate the plate to allow the cytokine to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.

-

Incubation: Incubate the plate to allow the detection antibody to bind to the captured cytokine.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Substrate Addition: Add the substrate solution to each well, which will be converted by the enzyme to produce a colored product.

-

Color Development: Incubate the plate for a specific time to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to stop the color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

The available scientific evidence suggests that trimellitate esters, particularly TOTM/TEHT, exhibit a favorable biocompatibility profile, especially when compared to traditional phthalate plasticizers like DEHP. They demonstrate lower cytotoxicity and are not considered genotoxic. While the precursor, trimellitic anhydride, is a known sensitizer, the esters themselves appear to have a lower potential for inducing significant inflammatory responses.

However, a notable gap exists in the publicly available literature regarding comprehensive quantitative data for a wide range of trimellitate esters across various biocompatibility endpoints. Further research providing detailed dose-response cytotoxicity data (e.g., IC50 values) and quantitative in vivo inflammatory marker analysis would be invaluable for a more complete risk assessment and to solidify their position as safer alternatives in sensitive applications such as medical devices and food contact materials. The experimental protocols detailed in this guide provide a framework for conducting such crucial future studies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leaching of plasticizers from and surface characterization of PVC blood platelet bags. | Semantic Scholar [semanticscholar.org]

- 4. Screening assessment trimellitates group - Canada.ca [canada.ca]

- 5. longdom.org [longdom.org]

Methodological & Application

Synthesis of Monotridecyl trimellitate from trimellitic anhydride and tridecyl alcohol.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Monotridecyl trimellitate, an ester with significant applications in the cosmetic, personal care, and industrial sectors.[1] The synthesis is achieved through the esterification of trimellitic anhydride with tridecyl alcohol. These protocols are intended to offer a comprehensive guide for laboratory synthesis, including reaction setup, purification, and characterization, to ensure a high-yield and high-purity product.

Introduction

This compound is a high-performance ester valued for its emollient, film-forming, and plasticizing properties.[1] It is a viscous, odorless liquid that finds use in a variety of formulations, including night creams, eye contour products, lipsticks, and sunscreens, where it contributes to lubricity, cushioning, and water resistance.[1][2] In industrial applications, trimellitate esters are utilized as high-temperature lubricants and plasticizers for polymers like PVC.[3][4][5] The synthesis described herein is a direct esterification process that is efficient and scalable.[6]

Reaction Scheme

The synthesis of this compound proceeds via the esterification of trimellitic anhydride with tridecyl alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of a monoester with two remaining carboxylic acid groups. Subsequent esterification of these carboxylic acid groups with two more equivalents of tridecyl alcohol, typically at higher temperatures and with the removal of water, would lead to the formation of tritridecyl trimellitate. This protocol focuses on conditions that can be adapted for the synthesis of the monoester.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the synthesis of this compound.

Materials and Equipment

-

Reactants: Trimellitic anhydride (C₉H₄O₅), Tridecyl alcohol (C₁₃H₂₈O)

-

Catalyst: Tetrabutyl titanate or Sulfuric acid

-

Inert Gas: Nitrogen (N₂)

-

Apparatus: Three-necked round-bottom flask, heating mantle with magnetic stirrer, condenser, Dean-Stark trap or water separator, thermometer, vacuum distillation setup.

-

Solvents and Reagents for Purification: Deionized water, sodium bicarbonate solution (optional), brine, anhydrous magnesium sulfate or sodium sulfate.

Synthesis Procedure

The following protocol is based on a synthesis method with a reported total yield of over 85%.[6]

-

Reaction Setup:

-

Assemble a three-necked flask with a heating mantle, magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a condenser.

-

Ensure all glassware is dry.

-

Introduce a nitrogen inlet to maintain an inert atmosphere throughout the reaction, preventing oxidation.

-

-

Charging the Reactor:

-

Charge the flask with trimellitic anhydride and tridecyl alcohol. A molar ratio of 1:3 to 1:5 (anhydride:alcohol) is recommended to drive the reaction towards the triester; for the monoester, a 1:1 ratio should be used initially, with the option to add more alcohol if further esterification is desired.[6]

-

Add the catalyst. For tetrabutyl titanate, use 0.1-0.2% of the total mass of the reactants. If using sulfuric acid, a concentration of up to 2% of the total reactant mass can be employed.[6]

-

-

Esterification and Dehydration:

-

Begin stirring and gently heat the mixture under a nitrogen blanket.

-

Gradually increase the temperature to 190-220°C.[6]

-

Water generated during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

-

Maintain the reaction at this temperature until no more water is produced, indicating the completion of the esterification.[6]

-

-

Dealcoholization (for Triester Synthesis):

-

Purification:

-

Cool the reaction mixture to about 90°C.[6]

-

Wash the crude product with warm deionized water to remove any remaining water-soluble impurities. If an acid catalyst was used, a wash with a dilute sodium bicarbonate solution may be necessary to neutralize the acid, followed by water washes until the pH is neutral.

-

Perform a final wash with brine to aid in the separation of the organic and aqueous layers.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent. The resulting product is this compound.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Molar Ratio (Anhydride:Alcohol) | 1 : (3-5) | [6] |

| Esterification Temperature | 190-220 °C | [6] |

| Catalyst Loading (Tetrabutyl titanate) | 0.1-0.2% (by weight of reactants) | [6] |

| Catalyst Loading (Sulfuric Acid) | up to 2% (by weight of reactants) | [6] |

| Dealcoholization Temperature | 120 °C (under vacuum) | [6] |

| Washing Temperature | 90 °C | [6] |

| Reported Total Yield | > 85% | [6] |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic ester carbonyl (C=O) and C-O stretching bands, and the absence of the broad O-H band from the carboxylic acid groups of the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful esterification by observing the characteristic shifts of the protons and carbons in the tridecyl and trimellitate moieties.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any residual starting materials or by-products.

-

Acid Value Titration: To quantify the amount of residual free carboxylic acid groups, which is an indicator of the completeness of the esterification reaction.

Application Notes

-

Cosmetic and Personal Care Formulations: this compound is an excellent emollient and film-forming agent, making it suitable for skincare products, particularly for dry skin.[7] Its high viscosity provides a lubricious and cushioning feel.[2] It also serves as an effective pigment dispersant in color cosmetics like lipsticks.[2]

-

Drug Development: In pharmaceutical preparations, it can function as a non-volatile solvent and may enhance the delivery of active ingredients.[1]

-

Industrial Uses: As a plasticizer, it enhances the flexibility and durability of polymers.[1] Its high thermal stability and low volatility make it suitable for high-temperature applications.[3]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Trimellitic anhydride is a respiratory irritant and sensitizer. Handle with care to avoid inhalation of dust.

-

High temperatures are used in this synthesis. Use caution when handling the hot reaction apparatus.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]

- 2. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]

- 3. TRIMELLITATES [pacificspecialityoils.com]

- 4. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 5. TRIMELLITIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 6. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 7. specialchem.com [specialchem.com]

Catalyst Selection for Monotridecyl Trimellitate Esterification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of an optimal catalyst for the esterification of trimellitic anhydride with tridecyl alcohol to synthesize monotridecyl trimellitate. The information compiled herein is based on established chemical principles and published literature, offering a comparative overview of common catalysts to guide researchers in developing efficient and high-yield synthesis processes.

Introduction

This compound, an ester of trimellitic acid, is a significant compound with applications in various fields, including its use as a plasticizer and in the formulation of specialty lubricants. The synthesis of this ester is typically achieved through the direct esterification of trimellitic anhydride with tridecyl alcohol. The choice of catalyst is a critical parameter that significantly influences the reaction kinetics, yield, and purity of the final product. This document outlines the use of three common catalysts for this reaction: p-Toluenesulfonic acid (p-TSA), Tetrabutyl titanate (TBT), and Sulfuric Acid (H₂SO₄).

Catalyst Performance Comparison

The selection of an appropriate catalyst is crucial for optimizing the esterification reaction. The following table summarizes the key performance indicators for p-Toluenesulfonic acid, Tetrabutyl titanate, and Sulfuric Acid based on typical esterification reactions.

| Catalyst | Catalyst Loading (wt% of reactants) | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |

| p-Toluenesulfonic Acid (p-TSA) | 0.5 - 2.0 | 140 - 180 | 4 - 8 | 85 - 95 | Effective solid acid catalyst, easy to handle.[1][2][3][4] Can be used in heterogeneous systems for easier removal.[5] |

| Tetrabutyl Titanate (TBT) | 0.1 - 0.5 | 180 - 220 | 3 - 6 | > 90 | High catalytic activity at elevated temperatures.[6][7] May require specific work-up procedures to remove titanium residues.[8] |

| Sulfuric Acid (H₂SO₄) | 1.0 - 3.0 | 120 - 160 | 6 - 10 | 80 - 90 | Strong acid catalyst, effective at lower temperatures.[9][10] Can cause side reactions and corrosion issues.[10] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using the aforementioned catalysts. Researchers should optimize these protocols based on their specific laboratory conditions and desired product specifications.

General Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Protocol 1: Esterification using p-Toluenesulfonic Acid (p-TSA)

-

Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add trimellitic anhydride (1 molar equivalent) and tridecyl alcohol (1.1 molar equivalents).

-

Catalyst Addition: Add p-Toluenesulfonic acid (0.5-2.0 wt% of the total reactant weight).

-

Reaction: Heat the reaction mixture to 140-180 °C with continuous stirring.

-

Water Removal: Collect the water of reaction in the Dean-Stark trap to drive the equilibrium towards ester formation.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is close to the theoretical value.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a stoichiometric amount of a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the excess tridecyl alcohol and solvent (if any) under reduced pressure.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Esterification using Tetrabutyl Titanate (TBT)

-

Reactant Charging: Follow step 1 as in Protocol 3.2.

-

Catalyst Addition: Add Tetrabutyl titanate (0.1-0.5 wt% of the total reactant weight).

-

Reaction: Heat the reaction mixture to 180-220 °C with continuous stirring.

-

Water Removal: Follow step 4 as in Protocol 3.2.

-

Monitoring: Follow step 5 as in Protocol 3.2.

-

Work-up:

-

Cool the reaction mixture to 80-90 °C.

-

To hydrolyze the catalyst, add water or a dilute acid solution and stir for 30-60 minutes. The titanium dioxide precipitate can be removed by filtration.[8]

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the excess tridecyl alcohol under reduced pressure.

-

-

Purification: Purify the product as described in Protocol 3.2.

Protocol 3: Esterification using Sulfuric Acid (H₂SO₄)

-

Reactant Charging: Follow step 1 as in Protocol 3.2.

-

Catalyst Addition: Slowly add concentrated Sulfuric Acid (1.0-3.0 wt% of the total reactant weight) to the reaction mixture with caution, as the addition is exothermic.

-

Reaction: Heat the reaction mixture to 120-160 °C with continuous stirring.

-

Water Removal: Follow step 4 as in Protocol 3.2.

-

Monitoring: Follow step 5 as in Protocol 3.2.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the sulfuric acid with a base (e.g., saturated sodium bicarbonate solution).

-

Wash the organic layer with brine until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the excess tridecyl alcohol under reduced pressure.

-

-

Purification: Purify the product as described in Protocol 3.2.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Reaction Mechanism: Acid-Catalyzed Esterification

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed esterification of an anhydride with an alcohol.

Caption: Acid-catalyzed esterification of an anhydride.

Conclusion